molecular formula C9H7BrO3 B3196606 3-(3-Bromophenyl)-3-oxopropanoic acid CAS No. 1000556-86-4

3-(3-Bromophenyl)-3-oxopropanoic acid

Cat. No.: B3196606
CAS No.: 1000556-86-4
M. Wt: 243.05 g/mol
InChI Key: SWMJEGPBNHRGBN-UHFFFAOYSA-N
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Description

“3-(3-Bromophenyl)-3-oxopropanoic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo substituted phenylacetic acid with anti-oxidative properties .


Synthesis Analysis

This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . The synthesis process involves adding nitrobenzene and concentrated sulfuric acid to a flask with a stirrer, a condenser, and a thermometer .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H9BrO2 . The compound has three relatively stable conformers and three relatively unstable conformers .


Chemical Reactions Analysis

The compound is involved in various organic reactions including oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, and Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .


Physical and Chemical Properties Analysis

The compound is a white to orange powder with a melting point between 69.0-78.0°C . It is insoluble in water .

Safety and Hazards

The compound should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . This suggests that it could have potential applications in the development of new materials and technologies.

Properties

IUPAC Name

3-(3-bromophenyl)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMJEGPBNHRGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297155
Record name 3-Bromo-β-oxobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000556-86-4
Record name 3-Bromo-β-oxobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000556-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-β-oxobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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